molecular formula C18H15N3O3S2 B5707785 N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide

Numéro de catalogue B5707785
Poids moléculaire: 385.5 g/mol
Clé InChI: SQVLFUQAZPHESA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide, also known as compound 1, is a synthetic compound that has been synthesized by researchers for various scientific research applications. This compound has been found to have potential therapeutic effects in various diseases, including cancer, inflammation, and autoimmune disorders.

Mécanisme D'action

The mechanism of action of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide 1 involves its binding to the ATP-binding site of PI3K, which inhibits its activity. This leads to the inhibition of downstream signaling pathways such as Akt and mTOR, which are involved in cell survival, growth, and proliferation. Compound 1 also induces apoptosis in cancer cells by activating the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases. In addition, N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide 1 inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects
Compound 1 has been found to have various biochemical and physiological effects. In cancer cells, N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide 1 inhibits the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. This leads to the induction of apoptosis in cancer cells, which is characterized by the activation of caspases and the release of cytochrome c. In addition, N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide 1 has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential therapeutic agent for various autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

Avantages Et Limitations Des Expériences En Laboratoire

Compound 1 has several advantages and limitations for lab experiments. Its advantages include its high potency and selectivity for the PI3K/Akt/mTOR signaling pathway, which makes it a potential therapeutic agent for various diseases. Its limitations include its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. In addition, its stability in biological environments such as blood plasma and tissues is not well understood, which may affect its efficacy and pharmacokinetics.

Orientations Futures

There are several future directions for the research of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide 1. One direction is to optimize its pharmacokinetics and pharmacodynamics by improving its solubility and stability in biological environments. Another direction is to investigate its potential therapeutic effects in other diseases such as neurodegenerative disorders and metabolic disorders. In addition, the development of analogs and derivatives of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide 1 may lead to the discovery of more potent and selective N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamides for various diseases.

Méthodes De Synthèse

The synthesis of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide 1 involves the reaction of 3-amino-6-bromoimidazo[2,1-b][1,3]thiazole with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide 1 as a white solid, which is then purified using column chromatography. The purity and identity of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide 1 are confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Applications De Recherche Scientifique

Compound 1 has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide 1 has been found to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell survival, growth, and proliferation, and its dysregulation is often observed in cancer cells. Compound 1 has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide 1 has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential therapeutic agent for various autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

Propriétés

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-24-15-5-7-16(8-6-15)26(22,23)20-14-4-2-3-13(11-14)17-12-21-9-10-25-18(21)19-17/h2-12,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVLFUQAZPHESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxybenzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.